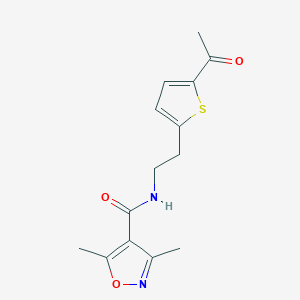

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-8-13(10(3)19-16-8)14(18)15-7-6-11-4-5-12(20-11)9(2)17/h4-5H,6-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZIKFBYXHCKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes acetylation to introduce the acetyl group at the 5-position This intermediate is then reacted with an ethylating agent to form the ethyl-substituted thiophene

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and isoxazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (CCDC)

Structural Similarities :

- Shares the 3,5-dimethylisoxazole-4-carboxamide core.

- Substituted with chlorophenyl groups instead of acetylthiophene ethyl.

Functional Differences :

- TGR5 Receptor Activation: CCDC acts as a selective TGR5 agonist, stimulating cAMP formation . Unlike bile acids (e.g., DCA) or oleanolic acid, CCDC induces low-level recruitment of α-arrestin 2 and GRK2, suggesting partial bias toward cAMP signaling over receptor internalization . Key Data:

| Parameter | CCDC | Bile Acids (DCA/TLCA) |

|---|---|---|

| cAMP Stimulation | Yes | Yes |

| α-Arrestin Recruitment | Low (α-arrestin 2 only) | None |

| GRK Interaction | GRK2 (weak) | None |

Implications for Target Compound: The acetylthiophene group in the target compound may enhance membrane permeability compared to CCDC’s chlorophenyl substituents.

H-Series Isoquinoline Sulfonamide Inhibitors

Structural Contrast :

Functional Differentiation :

Thiazole-Based Derivatives

Structural Contrast :

Functional Differentiation :

- Thiazole derivatives often target proteases or viral enzymes (e.g., HIV-1 protease) due to their hydrogen-bonding and steric bulk .

- The target compound’s simpler structure may favor GPCR modulation over protease inhibition.

Research Implications and Gaps

- The target compound’s acetylthiophene moiety may improve bioavailability compared to CCDC’s chlorophenyl groups, but this requires experimental validation.

- Further studies should assess its TGR5 selectivity, cAMP/arrestin signaling bias, and off-target kinase effects relative to H-series inhibitors.

References : for TGR5 signaling data; for H-series structures; for thiazole derivatives.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS No. 2034596-30-8) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an isoxazole moiety, and various functional groups that contribute to its biological activity. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide. Its molecular formula is , which indicates the presence of nitrogen, oxygen, and sulfur atoms that may play roles in its reactivity and interaction with biological targets.

Target Interactions

Thiophene derivatives, including this compound, are known to interact with multiple biological receptors and enzymes. The specific interactions of this compound may include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antioxidant Properties : Scavenges free radicals, potentially reducing oxidative stress.

- Anticancer Potential : Inhibits growth in cancer cell lines through apoptosis induction.

Biochemical Pathways

The compound's biological activities are likely mediated through several biochemical pathways:

- Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt.

- Gene Expression Regulation : Influences transcription factors that control cell proliferation and survival.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.

- Distribution : Likely distributes widely due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; specific metabolic pathways need further investigation.

- Excretion : Predominantly excreted via renal pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

- Antioxidant Capacity : Research indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its use as an antioxidant .

- Cancer Cell Growth Inhibition : In vitro assays revealed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Acylation : Reacting thiophene derivatives with acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the acetyl group .

- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the isoxazole-carboxamide moiety to the thiophene-ethyl backbone. Solvents (e.g., DMF) and temperature (room temperature to 60°C) significantly impact yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms regiochemistry of the thiophene and isoxazole rings. Key signals: acetyl proton (~2.5 ppm), isoxazole-CH3 (~2.1–2.3 ppm), and thiophene protons (6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉N₂O₃S: 335.11) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) confirm functional groups .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases (e.g., immunoproteasome) using fluorogenic substrates (e.g., Z-GGL-AMC for proteasome activity). IC₅₀ values are determined via dose-response curves .

- Cellular Assays : Cytotoxicity (MTT assay in cancer cell lines) and anti-inflammatory activity (LPS-induced TNF-α suppression in macrophages). Include positive controls (e.g., bortezomib for proteasome inhibition) .

Advanced Research Questions

Q. How can molecular docking predict this compound’s interaction with biological targets like TGR5 or immunoproteasome?

- Methodological Answer :

- Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .

- Parameters :

- Grid Box : Center on the target’s active site (e.g., TGR5: PDB 7B2E) with dimensions 25×25×25 ų.

- Ligand Preparation : Minimize the compound’s energy using AMBER force fields.

- Validation : Compare docking poses with known agonists (e.g., 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide for TGR5) .

Q. How to resolve contradictory activity data across assays (e.g., high in vitro vs. low cellular activity)?

- Methodological Answer :

- Purity Check : Re-analyze compound purity via HPLC. Impurities >5% can skew cellular assay results .

- Membrane Permeability : Assess using Caco-2 monolayers or PAMPA. Low permeability may explain poor cellular activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation .

Q. What strategies enhance selectivity for target enzymes over off-targets?

- Methodological Answer :

- Structural Modifications :

- Isoxazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce off-target binding .

- Thiophene Moiety : Replace the acetyl group with a sulfonamide to improve hydrophilicity and selectivity .

- Kinetic Studies : Measure kcat/Km ratios for target vs. off-target enzymes (e.g., immunoproteasome vs. constitutive proteasome) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.